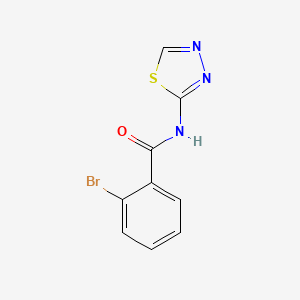

2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBASPVTLKZGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substitution on Biological Activity and Selectivity

The nature and position of halogen substituents on the benzamide (B126) phenyl ring are critical determinants of the biological activity and selectivity of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives.

Positional Effects of Bromine and Other Halogens on the Benzamide Phenyl Ring

The placement of a bromine atom or other halogens on the benzamide phenyl ring significantly influences the compound's biological profile. Studies on related halogenated N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown that the position of the halogen (ortho, meta, or para) can dramatically alter the potency and selectivity of the molecule. For instance, in a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives evaluated for anticancer activity, bromophenyl substituted compounds demonstrated strong cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

While direct comparative studies on the positional isomers of 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide are not extensively documented in the reviewed literature, general SAR trends from analogous series provide valuable insights. For example, in a study of antitubercular agents, compounds with a substituent at the para position of the phenyl ring were found to be active, whereas those with a meta-substituent were inactive. nih.gov In another series of thiazole-5-carboxamide (B1230067) derivatives, a 4-chloro-2-methylphenyl amido substituted compound containing a 2-chlorophenyl group at another position of the heterocycle showed the highest anticancer activity. researchgate.net This suggests that a specific combination of substitutions is often required for optimal activity.

The following table presents data on the anticancer activity of some halogenated N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, highlighting the influence of the halogen's nature and position.

Anticancer Activity of Halogenated N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives

| Compound | Benzamide Substitution | Thiadiazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Derivative 1 | 4-Bromo | Unsubstituted | A549 (Lung) | Potent | mdpi.com |

| Derivative 2 | 4-Chloro | 5-(Trifluoromethyl) | PC3 (Prostate) | 3-7 | ijcce.ac.ir |

| Derivative 3 | 2,4-Dichloro | 5-(Trifluoromethyl) | PC3 (Prostate) | 3-7 | ijcce.ac.ir |

| Derivative 4 | 4-Fluoro | 5-(Trifluoromethyl) | PC3 (Prostate) | 3-7 | ijcce.ac.ir |

Influence of Halogenation on Electronic and Steric Properties

Halogenation of the benzamide phenyl ring introduces significant changes to the molecule's electronic and steric properties, which in turn affect its biological activity. Halogens are electron-withdrawing groups, and their presence can modulate the acidity of the amide proton and the electron density of the aromatic ring.

Quantum-chemical investigations on 2-bromo-benzamide have provided insights into the electronic perturbations caused by the bromine atom. These studies suggest that the halogen atom in the ortho-position influences the spectral and photophysical characteristics of the molecule. A comparative analysis indicates that the NH bonds of the amino group in halogenated benzamides are non-equivalent.

The steric bulk of the halogen atom also plays a crucial role. An ortho-substituent, such as the bromine in this compound, can force the benzamide ring to adopt a non-planar conformation relative to the amide linker. This can impact the molecule's ability to fit into the binding pocket of a target protein.

Role of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring in Modulating Activity

The 1,3,4-thiadiazole ring is not merely a passive linker; substituents at its 5-position can profoundly modulate the biological activity of the entire molecule. The reactivity of the thiadiazole ring is influenced by the nature of its substituents, with the 2- and 5-positions being particularly important. mdpi.com

In various studies, a range of substituents on the thiadiazole ring have been explored. For example, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, methoxylated and nitro-substituted benzamide moieties showed significant cytotoxic activity against different cancer cell lines. nih.gov The presence of a trifluoromethyl group at the 5-position of the thiadiazole ring, as seen in 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, has been shown to confer potent anticancer activity. ijcce.ac.ir

The following table summarizes the effect of different substituents on the 1,3,4-thiadiazole ring on anticancer activity.

Effect of 1,3,4-Thiadiazole Ring Substituents on Anticancer Activity

| Compound | Benzamide Substitution | 5-Thiadiazole Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Analog 1 | 2-Methoxy | Pyridin-2-yl | SKNMC (Neuroblastoma) | Acceptable activity | nih.gov |

| Analog 2 | 4-Nitro | Pyridin-2-yl | PC3 (Prostate) | Higher activity | nih.gov |

| Analog 3 | 4-Chloro | Trifluoromethyl | PC3 (Prostate) | 3-7 | ijcce.ac.ir |

| Analog 4 | 4-Fluoro | Trifluoromethyl | HT-29 (Colon) | >50 | ijcce.ac.ir |

Importance of the Amide Linker and its Conformational Flexibility

The amide linker (-CONH-) connecting the benzoyl and thiadiazole moieties is a crucial structural element that plays a vital role in the biological activity of these compounds. The planarity and conformational flexibility of this linker are key to how the molecule presents its pharmacophoric features to a biological target.

The amide bond can exist in syn and anti conformations, and the rotational barrier around the C-N bond can be influenced by adjacent substituents. An ortho-substituent on the benzamide ring, such as the bromine in this compound, can lead to a non-planar arrangement between the phenyl ring and the amide group, which can affect binding affinity. Studies on related amide-containing compounds have shown that the conformational restriction of the amide bond can impact biological activity.

Furthermore, the amide group itself can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of a target protein, anchoring the molecule and contributing to its inhibitory potency.

Rational Design Principles for Optimizing Potency and Efficacy

The rational design of more potent and efficacious analogs of this compound involves a multi-pronged approach based on established SAR principles. Key strategies include:

Systematic Halogen Substitution: Exploring the effects of different halogens (F, Cl, Br, I) at the ortho, meta, and para positions of the benzamide ring to fine-tune electronic and steric properties for optimal target engagement.

Amide Linker Isosteric Replacement: Investigating bioisosteric replacements for the amide bond to alter conformational flexibility and metabolic stability.

Computational Modeling: Utilizing molecular docking and quantum-chemical calculations to predict binding modes, interaction energies, and electronic properties of designed analogs, thereby guiding synthetic efforts towards compounds with a higher probability of success.

Comparative SAR Analysis Across Diverse Benzamide-Thiadiazole Chemical Space

A comparative analysis of the SAR across a broad range of benzamide-thiadiazole derivatives reveals several overarching themes. The biological activity is a complex interplay of the electronic and steric properties of the substituents on both the benzamide and thiadiazole rings, as well as the conformational preferences of the amide linker.

For instance, while electron-withdrawing groups on the benzamide ring are often beneficial, their position is paramount. Similarly, the nature of the substituent on the thiadiazole ring can dramatically switch the selectivity profile of the compound. The collective findings from various studies on N-(1,3,4-thiadiazol-2-yl)benzamides provide a valuable framework for the future design of novel therapeutic agents based on this versatile scaffold.

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Targets and Pathways

Investigations into the molecular interactions of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have pinpointed several key targets, including enzymes and ion channels, that are crucial for their biological activity.

The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold has been identified as a versatile core for developing potent enzyme inhibitors. Derivatives have shown significant activity against a range of enzymes implicated in various diseases.

EGFR/HER-2 Kinases: A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives featuring a 6,7-methoxyquinoline structure have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov These receptors are key players in cell proliferation and are often overexpressed in various cancers. lookchem.com Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov Specifically, one promising derivative, YH-9, was found to be a potent dual-target inhibitor effective against breast cancer growth and angiogenesis. nih.gov Further studies on related structures, such as sulphonamide benzoquinazolinones, also demonstrated dual EGFR/HER2 inhibition, with some compounds showing more potent activity than the reference drug erlotinib. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing skin-lightening agents. nih.govnih.govmdpi.com While direct studies on the 2-bromo derivative are limited, related compounds with a 1,3,4-thiadiazole (B1197879) core have been investigated. For instance, derivatives of 2–(1,3,4-thiadiazol-2-yl)thio acetic acid have shown improved inhibitory activity against tyrosinase compared to other scaffolds. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are used in the symptomatic treatment of Alzheimer's disease. nih.gov Several novel compounds based on a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol structure have been synthesized and evaluated for their anticholinesterase properties. nih.gov Many of these compounds were effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the low nanomolar to micromolar range. nih.gov One of the most potent compounds selectively inhibited AChE with an IC₅₀ value of 0.053 μM. nih.gov Similarly, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives also exhibited remarkable inhibitory effects against AChE in the nanomolar range. tbzmed.ac.ir

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory cytokine pathways and is a target for treating chronic inflammatory diseases like rheumatoid arthritis. nih.govnih.gov While direct inhibition by 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide is not documented, inhibitors with related heterocyclic structures have been developed. For example, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) was identified as a potent p38α inhibitor with an IC₅₀ of 7.1 nM. nih.gov The p38α MAPK is considered a critical therapeutic target due to its role in regulating the biosynthesis of proinflammatory cytokines. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer therapies. mdpi.commdpi.com While many DHFR inhibitors are based on scaffolds like trimethoprim, some research has explored novel structures. mdpi.commdpi.com For instance, thieno[2,3-d]pyrimidine (B153573) antifolates have been synthesized as potent dual inhibitors of human DHFR and thymidylate synthase (TS), with the most potent compound showing an IC₅₀ of 20 nM against human DHFR. nih.gov

Table 1: Enzyme Inhibition Data for N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives and Related Compounds

Enzyme Target Compound Class/Derivative Reported IC₅₀ Value Reference Acetylcholinesterase (AChE) (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9) 0.053 µM nih.gov p38α MAP Kinase N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) 7.1 nM nih.gov Dihydrofolate Reductase (hDHFR) N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid 20 nM journal-vniispk.ru EGFR Sulphonamide benzoquinazolinone (Compound 10) 3.90 µM nih.gov HER2 Sulphonamide benzoquinazolinone (Compound 10) 5.40 µM nih.gov

Zinc-Activated Channel (ZAC) Antagonism: Research into N-(thiazol-2-yl)-benzamide analogs has led to the discovery of the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, a close structural analog of the title compound, as a novel ZAC antagonist. nih.gov Further studies with related analogs revealed potent inhibition with IC₅₀ values in the low micromolar range (1–3 μM). These antagonists were found to be noncompetitive and act as negative allosteric modulators, likely targeting the transmembrane or intracellular domains of the receptor. nih.gov

The thiadiazole ring is a key structural feature known to interact with various enzymes and proteins, which can disrupt cellular processes. However, specific receptor interactions or protein binding sites for this compound, beyond the enzyme targets previously mentioned, are not extensively detailed in the current literature and represent an area for future investigation.

Cellular Response Mechanisms in Biological Systems

The interaction of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives with their molecular targets triggers distinct cellular responses, primarily leading to cell death or the halting of cell proliferation, which are crucial for their potential anticancer effects.

A primary mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov

Caspase Activation: Studies on N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are close analogs, have shown that these compounds induce apoptosis through a caspase-dependent pathway. journal-vniispk.ruresearchgate.net Specifically, certain derivatives were found to activate caspase-3 and caspase-9 in prostate (PC3) and colon cancer (HT-29) cell lines. journal-vniispk.ruresearchgate.net Similarly, another study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives confirmed that the most active compounds enhanced the activity of caspases 3 and 9 in breast cancer (MCF7) cells. nih.gov The activation of these executioner (caspase-3) and initiator (caspase-9) caspases is a hallmark of the intrinsic apoptotic pathway. nih.gov

In addition to inducing apoptosis, certain 1,3,4-thiadiazole derivatives can interfere with the normal progression of the cell cycle, leading to cell cycle arrest.

G2/M Phase Arrest: A study on novel N-(1,3,4-thiadiazole) derivatives revealed that one of the most active compounds, derivative 19, caused breast cancer (MCF-7) cells to arrest in the G2/M phase of the cell cycle. nih.gov This arrest is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. Molecular docking studies supported this hypothesis, showing that the compound binds effectively to the CDK1 pocket. nih.gov

Table 2: Cellular Response Mechanisms ```html

| Cellular Mechanism | Observed Effect | Affected Cell Line(s) | Key Molecular Player(s) | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Activation of pro-apoptotic caspases | PC3, HT-29, MCF7 | Caspase-3, Caspase-9 | [11, 13, 23] |

| Cell Cycle Perturbation | Arrest at G2/M phase | MCF-7 | CDK1 | nih.gov |

Table of Mentioned Compounds

Compound Name This compound 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester N-(1,3,4-thiadiazol-2-yl)benzamide N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide YH-9 Erlotinib 2–(1,3,4-thiadiazol-2-yl)thio acetic acid N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid Trimethoprim N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide N-(5-(2-(Benzo[d]oxazol-2(3H)-ylidene)-2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (derivative 19)

Inhibition of Cell Proliferation and Migration

The 1,3,4-thiadiazole nucleus is a core component in the design of compounds targeting cell proliferation and migration, key hallmarks of cancer progression. Derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have been investigated as inhibitors of critical signaling pathways that drive these processes.

One of the primary mechanisms involves the dual-target inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are often overexpressed in cancers, such as breast and lung cancer, and their inhibition can halt cancer growth and angiogenesis. Research into N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure identified them as potent EGFR/HER-2 dual-target inhibitors. Studies found that bromo-substituted derivatives, in particular, demonstrated strong cytotoxicity against various cancer cell lines, suggesting a crucial role for the bromine atom in the compound's activity.

Another relevant mechanism of action for related thiadiazole compounds is the suppression of the MEK/ERK signaling pathway. This pathway is a central regulator of cell growth and survival, and its inhibition can lead to G2/M cell cycle arrest and apoptosis. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to significantly inhibit colorectal cancer cell proliferation, colony formation, migration, and invasion by suppressing MEK/ERK activation. farmaceut.org This suggests that compounds based on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold may exert their antiproliferative effects through this critical pathway. farmaceut.org

Furthermore, the thiadiazole ring is known to interact with various enzymes and proteins, leading to the disruption of cellular processes. For instance, some N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of several cancers. nih.gov The inhibition of such enzymes represents another potential mechanism by which these compounds can impede cell proliferation. nih.gov

In Vitro and Non-Human In Vivo Biological Evaluation Methodologies

Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines

The cytotoxic and antiproliferative potential of this compound and its analogues is extensively evaluated using in vitro assays on a variety of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method employed to assess cell viability and determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).

Studies on a series of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to the target compound, have demonstrated significant cytotoxic activity. researchgate.net These compounds were tested against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines, with some derivatives showing higher potency than the standard chemotherapy drug, doxorubicin, against PC3 and SKNMC cells. researchgate.net Similarly, research on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives revealed high anticancer activity, particularly against the HT29 colorectal cancer cell line. nih.gov

The substitution pattern on the benzamide (B126) ring has been shown to be critical for activity. For a related series, a chlorine atom at the para position of the phenyl residue led to significant cytotoxicity against the SKNMC cell line, while electron-donating methoxy (B1213986) groups enhanced activity against the PC3 cell line. nih.gov The importance of the halogen substituent is further highlighted in studies where fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects. scienceopen.com A review of 1,3,4-thiadiazole derivatives noted that compounds with 3- and 4-chloro substituents displayed better cytotoxic activity against the MCF7 breast cancer cell line than other analogues. nih.gov

The table below summarizes the cytotoxic activities of various related N-(1,3,4-thiadiazol-2-yl)benzamide derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4-chloro derivative) | SKNMC (Neuroblastoma) | 6.71 | nih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (Nitro derivatives) | HT29 (Colorectal) | High | nih.gov |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 (Prostate), SKNMC (Neuroblastoma) | Higher than doxorubicin | researchgate.net |

| 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide | Breast Cancer Cell Lines | 0.8–1.2 | |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | HCT116 (Colon), A549 (Lung) | 2.32, 4.40 | ekb.eg |

Anticonvulsant Activity Assessment in Established Animal Models

The anticonvulsant properties of compounds containing the 1,3,4-thiadiazole scaffold are evaluated using established non-human in vivo models of epilepsy. The primary screening tests include the maximal electroshock (MES) seizure model and the subcutaneous pentylenetetrazole (scPTZ) seizure model, typically conducted in mice or rats. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Research has shown that the 1,3,4-thiadiazole nucleus is a key pharmacophore for anticonvulsant activity. nih.gov Studies on various substituted 1,3,4-thiadiazoles have demonstrated their ability to provide protection against induced convulsions. nih.govnih.govptfarm.pl For instance, a study on 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, a compound featuring a bromo-phenylacetamide moiety, identified it as a potent anticonvulsant in both MES and pentylenetetrazole-induced seizure models. japsonline.com This highlights the potential contribution of the bromo-substituted amide structure to anticonvulsant effects. Another study found that 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole possessed potent anticonvulsant properties in rats and mice, comparable to standard drugs like phenytoin (B1677684) and carbamazepine. nih.govnih.gov

Antibacterial and Antifungal Efficacy Profiling

The efficacy of this compound and its analogues against microbial pathogens is determined through various in vitro screening methods. Standard methodologies include the disk diffusion (cup plate) method and broth microdilution to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. scienceopen.comsoeagra.com

The 2-amino-1,3,4-thiadiazole scaffold is a well-established core for antimicrobial agents. scienceopen.comnih.gov Research indicates that the presence of a halogen substituent on the phenyl ring of 1,3,4-thiadiazole derivatives enhances antibacterial activity, particularly against Gram-positive bacteria. scienceopen.comnih.gov For example, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have demonstrated good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. scienceopen.com While specific data for the 2-bromo-benzamide derivative is limited, this structure-activity relationship suggests its potential as an antibacterial agent.

For antifungal activity, compounds are tested against a panel of fungal strains, including species of Aspergillus and Candida. soeagra.comnih.gov In some studies, oxygenated substituents on the phenyl ring of thiadiazole derivatives conferred significant antifungal activity. scienceopen.comnih.gov Separately, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide, which contains the bromo-benzamide portion of the target molecule but lacks the thiadiazole ring, showed strong antifungal activity against the phytopathogenic fungi Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. researchgate.net This suggests that the bromo-benzamide moiety itself contributes to antifungal efficacy. researchgate.net

Table 2: Summary of Antimicrobial Efficacy Profiling for Related Thiadiazole Derivatives

| Organism Type | Species Examples | Evaluation Method | General Findings | Reference |

|---|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Disk Diffusion, MIC | Halogenated derivatives show good inhibitory effects. | scienceopen.com |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Disk Diffusion, MIC | Moderate activity observed for some derivatives. | scienceopen.comsoeagra.comnih.gov |

| Fungi | Aspergillus niger, Candida albicans | Disk Diffusion, MIC | Moderate to good activity; oxygenated substituents can enhance efficacy. | soeagra.comnih.gov |

Insecticidal and Herbicidal Activity Measurements

The potential application of this compound analogues in agriculture is assessed through insecticidal and herbicidal activity assays. The 1,3,4-thiadiazole ring is a component of several commercial pesticides. researchgate.net

Insecticidal activity is measured against common agricultural pests. For example, a series of novel dehydroabietic acid derivatives bearing a 1,3,4-thiadiazole moiety were evaluated for their activity against the cotton bollworm (Helicoverpa armigera), corn borer (Ostrinia nubilalis), and diamondback moth (Plutella xylostella), with some compounds showing excellent mortality rates. researchgate.net In another study, a related benzamide, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, was synthesized and its derivatives were evaluated for insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.net Additionally, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) (a bioisostere of thiadiazole) showed good larvicidal activity against mosquito larvae. nih.gov

Herbicidal activity is typically measured by evaluating the inhibitory effect of the compound on the growth of various plant species. A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a related amide derivative, showed moderate herbicidal activity against Brassica campestris (field mustard) at a concentration of 100 ppm, but no significant activity against Echinochloa crusgalli (barnyard grass). asianpubs.org Other research has focused on novel molecular scaffolds, such as 3-(2-pyridinyl)-benzothiazol-2-one, which have demonstrated potent post-emergence herbicidal activity against broadleaf weeds like Amaranthus retroflex (redroot pigweed). nih.gov These studies indicate that the broader class of heterocyclic amides is a promising area for the development of new herbicides. nih.gov

Antiviral Efficacy Screening

The 1,3,4-thiadiazole moiety is recognized as a valuable scaffold in the development of novel antiviral agents. nih.govnih.gov Screening for antiviral efficacy is conducted in vitro using cell-based assays that measure the ability of a compound to inhibit the cytopathic effect of a virus on host cells.

Compounds containing the 2-amino-1,3,4-thiadiazole core have been evaluated against a wide range of viruses. nih.gov Research has shown that derivatives of this scaffold can exhibit significant anti-HIV-1 activity at micromolar concentrations. nih.gov For example, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, a related benzamide, was identified as an inhibitor of the Influenza A H3N2 virus subtype with a half-maximal effective concentration (EC₅₀) of 31.4 μM. nih.gov

Furthermore, extensive screening of 1,3,4-thiadiazole derivatives has been performed against other viruses. Patented research on novel 2-amino-1,3,4-thiadiazole derivatives revealed antiviral activity against Human Cytomegalovirus (HCMV), with some compounds achieving 100% inhibition in an HCMV polymerase assay at a concentration of 25 μM. nih.gov Other studies have investigated related benzamide derivatives for their potential to inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of viruses such as Adenovirus, HSV-1, and coxsackievirus. researchgate.net While specific screening data for this compound is not detailed in the reviewed literature, the established antiviral profile of the core 1,3,4-thiadiazole-benzamide structure makes it a candidate for further antiviral investigation. nih.govnih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design, helping to elucidate the binding mechanisms of potential drug candidates. For the class of N-(1,3,4-thiadiazol-2-yl)benzamide compounds, docking studies have been employed to understand their interactions with various enzymatic targets.

Prediction of Binding Poses and Conformations within Active Sites

Molecular docking simulations predict how a ligand, such as a 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide derivative, fits into the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the binding pocket and scoring them based on their energetic favorability. These studies are crucial for understanding how the molecule is spatially arranged to achieve its biological effect.

For instance, docking studies on similar 1,3,4-thiadiazole (B1197879) derivatives have been performed against enzymes like dihydrofolate reductase (DHFR), a key target in antimicrobial and anticancer therapies. mdpi.comnih.gov In these simulations, the thiadiazole-containing compound is positioned within the enzyme's active site, and its conformation is optimized to maximize favorable interactions. The resulting binding pose reveals the specific orientation of the benzamide (B126) and thiadiazole rings, as well as the bromine substituent, relative to the amino acid residues of the protein. The stability of the ligand-protein complex is often quantified by a docking score or binding energy, with lower energy values indicating a more stable interaction. mdpi.com Derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have also been investigated as potential dual-target inhibitors of EGFR and HER-2, where molecular dynamics studies help confirm the stability of the predicted binding poses. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Halogen Bonding)

Once a plausible binding pose is identified, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is performed. These non-covalent interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold contains several hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen, the nitrogen atoms of the thiadiazole ring). Docking studies of related compounds reveal the formation of crucial hydrogen bonds with amino acid residues in the target's active site. mdpi.com For example, in studies with DHFR, the thiadiazole ring has been shown to form hydrogen bonds with residues like Asp 21 and Ser 59, while secondary amino groups can interact with Tyr 22. mdpi.com

Halogen Bonding: The bromine atom on the benzamide ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of a protein residue. nsf.gov The inclusion of halogens like bromine can enhance binding potency and selectivity by providing these additional directional interactions. nsf.govuomphysics.net

A summary of typical interactions observed for this class of compounds is presented below.

| Interaction Type | Potential Participating Groups of the Ligand | Example Interacting Protein Residues |

| Hydrogen Bonding | Amide N-H, Thiadiazole Nitrogens, Amide C=O | Asp, Ser, Tyr |

| Hydrophobic Contacts | Bromophenyl Ring | Phe, Leu, Val |

| Halogen Bonding | Bromine Atom | Carbonyl Oxygen, Nitrogen atoms in side chains |

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. These methods are used to compute a wide range of molecular properties that are not easily accessible through experimental techniques alone.

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity (e.g., B3LYP method)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying medium-sized molecules due to its balance of accuracy and computational cost. acs.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular choice for these calculations. acs.orgnih.gov DFT studies on this compound and its analogs can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. These calculations help in understanding the charge transfer interactions within the molecule and its potential to interact with biological targets. acs.org

| Calculated Property | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using quantum chemical methods involves calculating the energy of the molecule as a function of the rotation around one or more of its single bonds (dihedral angles). This process generates a potential energy surface, or energy landscape, which identifies the most stable low-energy conformations (local and global minima) and the energy barriers required to transition between them. acs.org For this compound, key rotatable bonds include the one connecting the phenyl ring to the carbonyl group and the bond between the carbonyl group and the amide nitrogen. Understanding the preferred conformations and the flexibility of the molecule is crucial for predicting how it will adapt its shape to fit into a protein's binding site. nih.gov

Homology Modeling and Protein Structure Prediction for Novel Targets

While molecular docking is effective when a high-resolution 3D structure of the target protein is available, this is not always the case. For novel targets where the experimental structure has not been determined, homology modeling (or comparative modeling) can be used to generate a reliable 3D model.

The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. cnag.cat The first step is to identify a known experimental protein structure (the "template") that has a significant sequence identity to the target protein. Using the template as a scaffold, a 3D model of the target protein is constructed.

The typical workflow for homology modeling is as follows:

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank, PDB) to find one or more suitable templates with high sequence similarity.

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

Model Building: A 3D model of the target's backbone is constructed based on the template's structure. Side chains are then added, and loops in non-conserved regions are modeled.

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and to optimize its geometry. The quality of the final model is then assessed using various tools, such as a Ramachandran plot, which checks the stereochemical quality of the protein backbone's dihedral angles. A good quality model will have a high percentage of its amino acid residues in the most favored regions of the plot.

Once a validated 3D model of the target protein is obtained, it can be used for molecular docking studies with ligands like this compound to predict binding modes and guide the design of new, more potent inhibitors.

Ligand-Based and Structure-Based Drug Design Methodologies

Computational and theoretical chemistry approaches are pivotal in the rational design and discovery of novel therapeutic agents. For derivatives of the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold, both ligand-based and structure-based drug design methodologies have been instrumental in elucidating structure-activity relationships (SAR) and optimizing lead compounds. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of these derivatives has been subject to various computational analyses, providing a framework for understanding the potential application of these methods.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Key LBDD techniques applicable to the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. For instance, in the development of anticonvulsant agents based on the 2,5-disubstituted 1,3,4-thiadiazole core, pharmacophoric model studies have been utilized to define the key structural requirements for activity. ijcce.ac.ir Such models can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the synthesis of novel derivatives with improved activity.

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. For the N-(1,3,4-thiadiazol-2-yl)benzamide series, a QSAR model could be developed by correlating physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) of various substituted analogs with their measured biological activities, for example, as enzyme inhibitors or anticancer agents.

Structure-Based Drug Design

When the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is available, structure-based drug design (SBDD) methodologies can be powerfully applied. These techniques involve the use of computational tools to visualize and analyze the interactions between a ligand and its target at the molecular level, facilitating the design of compounds with enhanced binding affinity and selectivity.

Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target protein. This allows for the elucidation of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. In a study focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline moiety as EGFR/HER-2 dual-target inhibitors, molecular docking was employed to understand how these compounds bind to the ATP-binding sites of the EGFR and HER-2 kinases. nih.gov The insights gained from such studies can guide the modification of the ligand structure to improve its fit within the binding pocket.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. This can be used to assess the stability of the predicted binding mode from molecular docking and to calculate binding free energies. For the aforementioned EGFR/HER-2 inhibitors, MD simulations were performed to confirm the stability of the binding of the hit compound, YH-9, to both target kinases. nih.gov

The table below summarizes the application of these computational methods to derivatives of the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold, based on studies of related compounds.

| Methodology | Application to N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives | Key Findings/Insights |

| Ligand-Based Design | ||

| Pharmacophore Modeling | Identification of essential chemical features for anticonvulsant activity in 2,5-disubstituted 1,3,4-thiadiazoles. ijcce.ac.ir | Defines the spatial arrangement of features necessary for biological activity, guiding virtual screening and de novo design. |

| Structure-Based Design | ||

| Molecular Docking | Prediction of binding modes of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives in the ATP-binding pocket of EGFR and HER-2. nih.gov | Elucidates key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding affinity. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of the ligand-protein complex for EGFR/HER-2 inhibitors over time. nih.gov | Confirms the stability of the predicted binding pose and provides insights into the dynamic nature of the interaction. |

| MM-GBSA Binding Free Energy Calculation | Used in conjunction with docking and MD to estimate the binding affinity of ligands to their targets. researchgate.net | Provides a quantitative measure of binding strength, aiding in the prioritization of compounds for synthesis and testing. |

These computational approaches, both ligand- and structure-based, are invaluable tools in the modern drug discovery pipeline. While specific data for this compound is limited, the successful application of these methodologies to structurally related compounds demonstrates their potential to guide the future design and optimization of this and other derivatives as potential therapeutic agents.

Advanced Research Directions and Future Perspectives on 2 Bromo N 1,3,4 Thiadiazol 2 Yl Benzamide

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Specificity

The core strategy for advancing the therapeutic potential of 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide involves the rational design and synthesis of new derivatives with improved biological activity and target selectivity. Research has shown that specific substitutions on both the benzamide (B126) and thiadiazole rings can significantly influence the compound's efficacy.

Key design approaches include:

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heterocyclic systems can modulate the compound's electronic and steric properties, potentially enhancing interactions with biological targets. researchgate.net

Functional Group Modification: The introduction of specific functional groups is a critical strategy. For instance, adding a hydroxyl group to the benzamide ring, as seen in 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide, has been shown to enhance anticancer potency. The bromine substituent itself is noted for its electron-withdrawing effects which can enhance electrophilic interactions.

Hybrid Molecule Synthesis: Combining the thiadiazole-benzamide scaffold with other known pharmacophores can create hybrid molecules with dual-action mechanisms or improved pharmacokinetic profiles. A series of derivatives incorporating a 6,7-methoxyquinoline structure were designed as dual inhibitors of EGFR and HER-2. nih.gov Similarly, derivatives bearing a 2-pyridyl moiety have been synthesized to target lipoxygenase. nih.gov

The synthesis of these advanced derivatives typically involves multi-step reactions. A common route is the cyclization of a benzoic acid derivative with thiosemicarbazide (B42300) to form the core thiadiazole ring, followed by further modifications. jocpr.comijpcbs.com

| Derivative Structure/Modification | Intended Enhancement | Reported Activity/Finding | Reference |

|---|---|---|---|

| Addition of 2-hydroxyl group to the 4-bromo-benzamide moiety | Enhanced Potency | Superior IC₅₀ values (0.8–1.2 µM) in breast cancer cell lines compared to the non-hydroxylated analog. | |

| Incorporation of a 2-pyridyl moiety | Target Specificity | Inhibition of 15-lipoxygenase (15-LOX), with methoxylated derivatives showing the most potent enzyme inhibition. nih.gov | nih.gov |

| Incorporation of a 6,7-methoxyquinoline structure | Dual-Target Inhibition | Created novel EGFR/HER-2 dual-target inhibitors for cancer therapy. nih.gov | nih.gov |

| Addition of a cyanomethyl group | New Therapeutic Area | The resulting compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, served as a precursor for novel insecticides. researchgate.net | researchgate.net |

| Bioisosteric replacement of phenyl with trifluoromethyl group | Induction of Apoptosis | N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were found to induce apoptosis via a caspase-dependent pathway. researchgate.net | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial studies have focused on the anticancer and antimicrobial properties of thiadiazole derivatives, future research is aimed at identifying novel biological targets, which could expand their use into new therapeutic domains. jocpr.comnih.gov The 1,3,4-thiadiazole (B1197879) scaffold has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and diuretic effects. jocpr.comresearchgate.net

The identification of specific molecular targets is crucial for understanding the mechanism of action and for designing more selective drugs. Recent studies have successfully identified novel targets for specifically designed derivatives:

Enzyme Inhibition: A key area of exploration is the inhibition of enzymes involved in disease pathology. Derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have been shown to inhibit enzymes such as 15-lipoxygenase-1 (15-LOX), a target implicated in several cancers. nih.gov Other potential enzyme targets for the broader 1,3,4-thiadiazole class include carbonic anhydrase (CA), cyclooxygenase (CO), and various kinases. researchgate.net

Receptor Tyrosine Kinases (RTKs): RTKs like the epidermal growth factor receptor (EGFR) and human epidermal growth-factor receptor 2 (HER-2) are well-established cancer targets. Specially designed derivatives have demonstrated the ability to act as dual inhibitors of EGFR/HER-2, representing a promising strategy for overcoming drug resistance and inhibiting angiogenesis. nih.gov

This expansion of known targets opens up new avenues for therapeutic applications beyond conventional chemotherapy and antimicrobials, including inflammatory diseases and neurological disorders. researchgate.net

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| EGFR/HER-2 Kinases | Anticancer, Anti-angiogenesis | nih.gov |

| 15-Lipoxygenase-1 (15-LOX) | Anticancer (Prostate, Colorectal) | nih.gov |

| Caspases | Anticancer (Apoptosis Induction) | researchgate.net |

| Carbonic Anhydrase (CA) | Diuretic, Anticonvulsant | researchgate.net |

| Cyclooxygenase (CO) | Anti-inflammatory, Analgesic | researchgate.net |

| Bacterial & Fungal Cellular Components | Antimicrobial | nih.govnih.govijpcbs.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. nih.govmdpi.com

Future applications in this context include:

De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are optimized for specific properties, such as high binding affinity to a target and low predicted toxicity. mdpi.com This could be used to create entirely new thiadiazole derivatives with enhanced therapeutic profiles.

Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of potential derivatives against a biological target, identifying the most promising candidates for synthesis and experimental testing. nih.gov This drastically reduces the time and cost associated with initial hit identification.

Property Prediction: ML models can be trained to predict the physicochemical properties (e.g., solubility, bioavailability) and toxicological profiles of unsynthesized compounds. nih.govmdpi.com This allows researchers to prioritize candidates with better drug-like characteristics and filter out those likely to fail in later development stages.

Target Identification: AI can analyze biological data to identify and validate new potential drug targets for the thiadiazole scaffold, expanding its therapeutic applications. nih.gov

By leveraging AI, researchers can navigate the vast chemical space of possible derivatives more efficiently, focusing resources on compounds with the highest probability of success.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its derivatives, future research will increasingly rely on the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a drug's impact on cellular pathways. nih.govembopress.org

A typical workflow would involve:

Treating cells or model organisms with the compound.

Collecting samples at various time points and performing multi-omics analysis (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics). embopress.org

Using computational algorithms, such as Multi-Omics Factor Analysis (MOFA), to integrate these diverse datasets. nih.gov

Constructing network models to visualize how the compound perturbs biological pathways and to identify key nodes that mediate its effects. biorxiv.orgnih.gov

This approach can uncover complex mechanisms of action that are not apparent from single-data-type analysis. For example, it could reveal how the compound's inhibition of a primary target leads to downstream changes in gene expression, protein levels, and metabolic activity, ultimately producing the observed therapeutic effect. biorxiv.orgresearchgate.net This comprehensive understanding is invaluable for optimizing the drug, identifying biomarkers for patient response, and predicting potential side effects.

Development of Green Chemistry Principles for Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied. nanobioletters.com

Future research will focus on developing more sustainable synthetic routes through:

Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nanobioletters.com This method has been successfully used for synthesizing novel 1,3,4-thiadiazole derivatives.

Ultrasonication: Ultrasound-promoted synthesis is another energy-efficient technique that can enhance reaction rates and yields, providing an eco-friendly alternative to conventional heating methods. nanobioletters.com

Use of Greener Solvents: Research will aim to replace hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), where possible.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Adopting these green chemistry approaches will make the production of these valuable compounds more efficient, economical, and environmentally sustainable. nanobioletters.com

Utilization as Research Probes for Biological Pathway Elucidation

Highly potent and selective derivatives of this compound can serve as valuable research tools, or "chemical probes," to investigate and elucidate complex biological pathways. By providing a way to specifically inhibit a single target (e.g., an enzyme or receptor), these compounds allow researchers to study the downstream consequences of that inhibition.

For example:

A derivative that selectively inhibits 15-LOX could be used to explore the role of this enzyme in various cellular processes beyond cancer, such as inflammation and immunity. nih.gov

A dual EGFR/HER-2 inhibitor can be used to dissect the specific contributions of these pathways to tumor growth and angiogenesis. nih.gov

Derivatives that trigger apoptosis through specific caspase activation can help map the intricate signaling network of programmed cell death. researchgate.net

By observing the cellular and physiological changes that occur after treatment with a specific probe, researchers can confirm the function of its target and uncover new components of the biological pathways in which it operates. This makes these compounds not only potential therapeutics but also essential tools for fundamental biological discovery.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves cyclization reactions. For example:

- Step 1: React benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide .

- Step 2: Brominate the intermediate using bromine or brominating agents under controlled conditions. Optimization with catalysts like triethylamine improves yields (e.g., 75–85% for similar derivatives) .

- Alternative route: Use ethyl cyanoacetate as a precursor for introducing cyanoacetamido groups, enabling further functionalization .

Q. How is the structural integrity of this compound confirmed?

- Spectroscopic methods:

- IR spectroscopy: Confirm amide C=O stretches (~1670–1680 cm⁻¹) and thiadiazole C-S bonds (~670–700 cm⁻¹) .

- NMR: Analyze aromatic protons (δ 7.3–8.2 ppm for benzamide) and thiadiazole NH/amine signals (δ 10–12 ppm) .

- Mass spectrometry: Validate molecular weight via ESI-MS (e.g., [M+H]+ peaks at ~322–325 Da) .

- X-ray crystallography: Refine crystal structures using SHELX software to resolve bond angles and torsional strain .

Q. What in vitro assays evaluate the biological activity of this compound?

- Anticancer activity:

- Apoptosis assays: Detect caspase-3 activation via Western blotting or Annexin V staining .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s pro-apoptotic effects?

- Pathway inhibition: Pre-treat cells with PDGF-BB (an AKT activator) to test if the compound’s cytotoxicity is AKT-dependent. Reduced viability in untreated vs. treated cells confirms pathway targeting .

- Molecular docking: Use AutoDock Vina to model interactions with kinases (e.g., ERK or 15-lipoxygenase) and validate binding affinities (ΔG ≈ −8.5 kcal/mol for ERK) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Control variables: Compare assay conditions (e.g., serum concentration, incubation time). For example, PDGF-BB pre-treatment reduces cytotoxicity by 30–40% in A549 cells .

- Structural analogs: Test derivatives with modified substituents (e.g., 2-cyano-3-(thiophen-2-yl)acrylamido groups) to identify SAR trends .

- Purity validation: Ensure ≥95% purity via HPLC before biological testing to exclude confounding effects .

Q. How do crystallographic data inform SAR for thiadiazole derivatives?

- SHELX refinement: Analyze bond lengths (e.g., C-S bond ~1.68 Å in thiadiazole) and dihedral angles to assess planarity. Non-planar conformations reduce π-stacking and bioactivity .

- Electron density maps: Identify halogen (Br) interactions with hydrophobic enzyme pockets, enhancing inhibitory potency .

Q. What experimental designs optimize reaction yields for complex derivatives?

- Microwave-assisted synthesis: Reduce reaction time from 6 hours to 30 minutes, achieving ~85% yield for cyanoacetamido intermediates .

- Solvent screening: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile). Acetonitrile improves cyclization efficiency by 20% .

- Catalyst optimization: Triethylamine (5 mol%) enhances nucleophilic substitution rates in bromination steps .

Q. How do substituent variations impact antifungal vs. anticancer activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.